Dihydrorhodamine 123

Free Radical Biology Kinetics Peroxynitrite Chemistry

Choose Dihydrorhodamine 123 for unmatched specificity in detecting peroxynitrite and heme-peroxidase-driven ROS. Unlike DCFH-DA, DHR 123 oxidation requires catalytic peroxidases or direct radical reactions, ensuring signals reflect genuine NADPH oxidase activity—the clinical standard for chronic granulomatous disease (CGD) diagnosis. Its 44% peroxynitrite oxidation efficiency and rapid kinetics (k=6.7×10⁸ M⁻¹s⁻¹) deliver superior temporal resolution for nitrosative stress studies. With sub-attomole single-cell detection limits, DHR 123 is essential for precise, publication-grade oxidative stress profiling. Order high-purity DHR 123 today.

Molecular Formula C21H18N2O3
Molecular Weight 346.4 g/mol
CAS No. 109244-58-8
Cat. No. B035253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrorhodamine 123
CAS109244-58-8
Synonymsdihydrorhodamine 123
Molecular FormulaC21H18N2O3
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1C2C3=C(C=C(C=C3)N)OC4=C2C=CC(=C4)N
InChIInChI=1S/C21H18N2O3/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20/h2-11,20H,22-23H2,1H3
InChIKeyFNEZBBILNYNQGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Dihydrorhodamine 123 (CAS 109244-58-8): A Cell-Permeable Fluorogenic Probe for ROS and RNS Detection


Dihydrorhodamine 123 (DHR 123) is a non-fluorescent, reduced form of the mitochondrial dye rhodamine 123, with a molecular weight of 346.38 g/mol and spectral properties of λex ≈ 500 nm, λem ≈ 525-536 nm upon oxidation . As a cell-permeable probe, DHR 123 passively diffuses across cellular membranes and, in the presence of reactive oxygen species (ROS) or reactive nitrogen species (RNS), undergoes oxidation to the highly fluorescent rhodamine 123, which subsequently localizes to mitochondria [1]. This compound is widely employed in flow cytometry, fluorescence microscopy, and microfluidic platforms for detecting oxidative bursts, particularly in neutrophils, and serves as a diagnostic tool for chronic granulomatous disease (CGD) [2][3].

Why Dihydrorhodamine 123 Cannot Be Simply Substituted with Generic ROS Probes Like DCFH-DA or DHE


Interchanging DHR 123 with other widely used ROS probes such as 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) or dihydroethidium (DHE) is scientifically unsound due to fundamental differences in their oxidative chemistry, reaction kinetics, and analyte specificity. Unlike DCFH-DA, which can be oxidized via multiple non-specific pathways including direct reactions with H2O2 (albeit slowly) and hydroxyl radicals, DHR 123 oxidation is strictly dependent on catalytic peroxidases or heme proteins (e.g., cytochrome c) in the presence of H2O2, or on direct reaction with peroxynitrite and other potent radicals [1][2]. This mechanistic distinction means DHR 123 does not report on bulk cellular H2O2 alone, but rather on the integrated activity of peroxidases and the local flux of specific radical species [3]. Consequently, substitution with a less selective probe like DCFH-DA will generate quantitatively and qualitatively different fluorescent signals that cannot be directly compared or normalized, potentially leading to misinterpretation of oxidative stress levels or misidentification of the reactive species involved [4].

Quantitative Differentiation: Evidence-Based Comparative Performance of Dihydrorhodamine 123


Superior Kinetic Reactivity with Carbonate Radicals Versus DCFH2

DHR 123 exhibits significantly faster reaction kinetics with carbonate radicals (CO3•−), a key secondary radical derived from peroxynitrite decomposition, compared to its primary analog 2′,7′-dichlorodihydrofluorescein (DCFH2). In a pulse radiolysis study conducted at pH 8.0–8.2, the second-order rate constant for the reaction of CO3•− with DHR was determined to be 6.7 × 10⁸ M⁻¹ s⁻¹, which is approximately 2.6-fold higher than the rate constant of 2.6 × 10⁸ M⁻¹ s⁻¹ observed for DCFH2 under identical conditions [1].

Free Radical Biology Kinetics Peroxynitrite Chemistry

Rapid Instantaneous Detection of Intracellular H₂O₂ Outperforms DCFH-DA and DHR 6G

When loaded into SPC-A-1 lung adenocarcinoma cells and exposed to 100 µM exogenous H₂O₂, DHR 123 produced a significantly more rapid and intense fluorescence increase compared to two close structural/functional analogs, DCFH-DA and dihydrorhodamine 6G (DHR 6G). Following a 25-minute incubation, only DHR 123 and DHR 6G exhibited clear mitochondrial localization, and the fluorescence intensity in the DHR 6G group was markedly weaker than that of DHR 123 [1].

Cell Biology Tumor Biology Hydrogen Peroxide Detection

Higher Stoichiometric Efficiency in Peroxynitrite Oxidation Versus DCDHF

In vitro exposure to bolus peroxynitrite (ONOO⁻) revealed that DHR 123 is oxidized with a higher stoichiometric efficiency compared to 2,7-dichlorodihydrofluorescein (DCDHF). Specifically, 44% of the added ONOO⁻ resulted in the oxidation of DHR to fluorescent rhodamine 123, whereas only 38% of ONOO⁻ oxidized DCDHF to its fluorescent product [1]. This represents a relative efficiency increase of approximately 15.8% for DHR 123.

Nitric Oxide Biology Peroxynitrite Detection In Vitro Assay Development

Sub-Attomole Detection Limit in Single-Cell Microfluidic Analysis

When integrated into a microfluidic chip electrophoresis platform with laser-induced fluorescence (LIF) detection, DHR 123 enabled an extremely low detection limit of 0.8 amol for ROS in single human erythrocytes [1]. This exceptional sensitivity is achieved because the method minimizes dilution of intracellular ROS during the reaction with DHR 123 and subsequent electrophoretic separation. The analysis time for a single erythrocyte was less than 3 minutes, with a migration time precision of 4.1% RSD [1].

Microfluidics Single-Cell Analysis Analytical Chemistry

Expanded Analyte Scope: Detection of Cr(V) Intermediates Missed by DCF

In a study monitoring reactive intermediates during chromate (Cr(VI)) reduction, DHR 123 demonstrated the ability to detect both free Cr(V) and the Cr(V)-glutathione (GSH) complex, whereas the comparator probe dichlorofluorescein (DCF) reacted only with free Cr(V) [1]. This differential reactivity is significant because the study estimated that Cr(VI)-GSH reactions generated approximately 75% Cr(V)-GSH complex and only 25% free Cr(V) [1]. Relying solely on DCF would therefore fail to detect the majority of the reactive intermediate species formed.

Toxicology Chromium Chemistry Environmental Health

Validated Applications of Dihydrorhodamine 123 Where Performance Advantages Are Most Pronounced


Flow Cytometric Assessment of Neutrophil Oxidative Burst and Chronic Granulomatous Disease (CGD) Diagnosis

The DHR 123 flow cytometry assay is the established clinical and research standard for quantifying neutrophil respiratory burst activity and diagnosing CGD [1]. The probe's dependency on H₂O₂ and intracellular peroxidases for oxidation ensures that the fluorescent signal specifically reflects functional NADPH oxidase activity rather than background cellular auto-oxidation [2]. Optimized whole blood protocols using only 100 µL of heparinized blood enable simultaneous ROS detection in neutrophils, eosinophils, and monocyte subsets, providing a robust, high-throughput alternative to laborious cell isolation procedures [1].

Single-Cell ROS Quantification in Microfluidic and High-Sensitivity Platforms

For applications requiring extreme analytical sensitivity, such as measuring basal ROS levels in single erythrocytes or detecting heterogeneity in small cell populations, DHR 123 is the probe of choice [3]. When coupled with microfluidic chip electrophoresis and laser-induced fluorescence detection, DHR 123 achieves a sub-attomole detection limit (0.8 amol) with an analysis time of under 3 minutes per cell [3]. This performance is unmatched by bulkier or less efficiently oxidized probes and is essential for studies where sample material is limiting or where single-cell resolution is paramount.

Investigating Peroxynitrite-Mediated Signaling and Nitrosative Stress Pathways

DHR 123's high stoichiometric oxidation efficiency (44%) when exposed to peroxynitrite and its rapid reaction kinetics with peroxynitrite-derived carbonate radicals (k = 6.7 × 10⁸ M⁻¹ s⁻¹) make it particularly well-suited for studying nitrosative stress [4][5]. In experimental systems where peroxynitrite is the primary reactive species—such as models of ischemia-reperfusion injury, inflammation, or NO/superoxide co-generation—DHR 123 provides superior signal intensity and faster temporal resolution compared to DCF-based probes, enabling more accurate kinetic measurements of nitrosative bursts [4][5].

Monitoring Complex Redox Cycling and Metal-Mediated Oxidative Stress

In toxicological studies involving transition metals like chromium, DHR 123's broader analyte reactivity profile offers a distinct advantage over more restricted probes [6]. As demonstrated in chromate reduction studies, DHR 123 detects both free and glutathione-complexed Cr(V) intermediates, capturing approximately 75% more of the total reactive intermediate pool than DCF [6]. This makes DHR 123 indispensable for accurately assessing the full spectrum of oxidative events in metal toxicity research, environmental health studies, and investigations of redox-active xenobiotics.

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